Nelociguat
Overview
Description
Nelociguat is a soluble guanylate cyclase stimulator, initially developed by Bayer AG. It is a small molecule drug that has shown potential in treating cardiovascular diseases, urogenital diseases, and respiratory diseases . This compound works by stimulating the enzyme soluble guanylate cyclase, which plays a crucial role in the nitric oxide signaling pathway, leading to vasodilation and other beneficial effects .
Mechanism of Action
Target of Action
Nelociguat, also known as BAY60-4552, is a soluble guanylate cyclase stimulator (sGC stimulator) . The primary target of this compound is the soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway .
Mode of Action
This compound acts by binding to the prosthetic heme group of sGC, which is sensitive to nitric oxide (NO). This binding stimulates the activity of sGC, leading to an increase in the level of cyclic 3′-5′—guanosine monophosphate (cGMP) in smooth muscle cells . The increase in cGMP levels results in vasodilation .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitric oxide (NO) signaling pathway. In this pathway, NO binds to sGC, stimulating it to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscles in the vasculature, resulting in vasodilation .
Result of Action
The primary molecular effect of this compound’s action is the increase in cGMP levels in smooth muscle cells, leading to vasodilation . This vasodilation can have various cellular effects, depending on the specific tissues and systems involved. For example, in the cardiovascular system, vasodilation can decrease blood pressure and improve blood flow.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances that can interact with this compound, and the specific characteristics of the target cells. Additionally, factors such as the patient’s overall health status, the presence of other medical conditions, and the use of other medications can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Nelociguat interacts with the enzyme soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway . It increases the phosphorylation of the protein kinase G (PKG) substrate vasodilator-stimulator protein (VASP) in isolated rat aortic smooth muscle cells .
Cellular Effects
This compound has shown to induce vasodilation in rat aortic rings . It influences cell function by modulating the nitric oxide-cyclic guanosine monophosphate (cGMP) pathway, a fundamental cell-signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level by stimulating soluble guanylate cyclase (sGC), thereby enhancing the cGMP pathway independently of nitric oxide . This leads to various downstream effects, including vasodilation and inhibition of smooth muscle proliferation .
Dosage Effects in Animal Models
In spontaneously hypertensive stroke-prone rats, a low dose of this compound decreases urine output and improves survival . A high dose also reduces urine output, reduces microalbuminuria, and attenuates the increase in mean arterial pressure .
Metabolic Pathways
This compound is metabolized to its active form by the cytochrome P450 (CYP) isoform CYP1A1 . This metabolic pathway involves Phase II UGT-mediated conjugation with glucuronic acid to form a pharmacologically inactive N-glucuronide metabolite .
Preparation Methods
One of the primary methods involves the use of cytochrome P450 isoenzymes, including CYP3A4, CYP2C8, CYP2J2, and CYP1A1, which are located in the liver and lungs . Industrial production methods are designed to ensure high purity and yield, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Nelociguat undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and acetonitrile, as well as catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of the pyrazolopyridine core, which can be further modified to enhance the compound’s pharmacological properties .
Scientific Research Applications
Comparison with Similar Compounds
Nelociguat is similar to other soluble guanylate cyclase stimulators, such as riociguat and vericiguat. it has unique properties that set it apart:
These differences highlight the unique pharmacological profile of this compound, making it a valuable compound for specific therapeutic applications.
Properties
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHGWIXJSSWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625115-52-8 | |
Record name | Nelociguat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NELOCIGUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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